Androsta-1,4-diene-3,17-dione

Catalog No.
S568710
CAS No.
897-06-3
M.F
C19H24O2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androsta-1,4-diene-3,17-dione

CAS Number

897-06-3

Product Name

Androsta-1,4-diene-3,17-dione

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1

InChI Key

LUJVUUWNAPIQQI-QAGGRKNESA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C

Synonyms

1,4-androstadiene-3,17-dione, androst-1,4-diene-3,17-dione, androsta-1,4-diene-3,17-dione, boldione

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C

The exact mass of the compound Androsta-1,4-diene-3,17-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49080. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstadienes - Supplementary Records. It belongs to the ontological category of 3-oxo-Delta(4) steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Androsta-1,4-diene-3,17-dione (ADD) is a C19 steroid and a pivotal intermediate in the synthesis of numerous steroid-based active pharmaceutical ingredients (APIs), including estrogens, progestogens, and aromatase inhibitors. It is primarily produced on an industrial scale through the microbial biotransformation of common sterols, such as sitosterol or cholesterol, by various microorganisms, particularly of the *Mycobacterium* genus. The defining structural feature of ADD, the conjugated double bonds in its A-ring, makes it a direct and essential precursor for creating specific structural motifs required in advanced steroid drugs.

Substituting Androsta-1,4-diene-3,17-dione (ADD) with its immediate precursor, Androst-4-ene-3,17-dione (AD), is often unfeasible in multi-step syntheses. The presence of the C1-C2 double bond in ADD is not a minor structural variance; it is a critical feature that dictates the reaction pathway for creating specific A-ring functionalities, such as those in the aromatase inhibitor Exemestane. Attempting to synthesize such compounds from AD would require an additional, often non-trivial, dehydrogenation step, complicating the process and potentially lowering the overall yield. Furthermore, in microbial biotransformations targeting specific hydroxylated products, the A-ring structure of ADD directs enzymatic activity differently than AD, leading to distinct product profiles. Therefore, selecting AD as a lower-cost alternative necessitates significant process redevelopment and is not a direct substitution.

Essential Precursor for High-Yield Exemestane Synthesis

Androsta-1,4-diene-3,17-dione (ADD) is the direct starting material for the synthesis of 6-hydroxymethyl-androsta-1,4-diene-3,17-dione, a key intermediate for the aromatase inhibitor Exemestane. Process data from patent literature demonstrates that starting from high-purity ADD allows for the isolation of this key intermediate in yields of 75-80%. Using a less direct precursor, such as Androst-4-ene-3,17-dione (AD), would require an additional dehydrogenation step, adding process complexity and potential yield loss.

Evidence DimensionYield of Key Intermediate (6-hydroxymethyl-ADD)
Target Compound Data75 - 80% isolated yield
Comparator Or BaselineImplied lower overall yield from AD due to an additional required synthesis step (dehydrogenation).
Quantified DifferenceNot applicable (process step difference)
ConditionsSynthesis of Exemestane intermediate from ADD precursor.

For manufacturers of Exemestane or related APIs, starting with ADD is critical for maximizing yield and maintaining a streamlined, cost-effective synthesis route.

Enables Higher Product Ratio in Microbial Steroid Production vs. Crude Precursors

In microbial production of ADD from phytosterols, the efficiency of the final conversion step from the intermediate AD to the final product ADD is critical for downstream purity. Genetically engineered *Mycobacterium sp.* strains overexpressing the KSDD enzyme (3-ketosteroid-Δ1-dehydrogenase) can achieve a final product mixture where the molar ratio of ADD to the residual precursor AD is 25:1. This high conversion rate simplifies purification significantly compared to processes using wild-type strains or less optimized conditions, which result in lower ratios (e.g., 3.17:1 to 6.83:1) and a more challenging purification process. Procuring purified ADD bypasses this complex bioprocess entirely.

Evidence DimensionProduct-to-Precursor Molar Ratio (ADD:AD)
Target Compound Data25:1 (with engineered strain)
Comparator Or Baseline3.17:1 to 6.83:1 (with less optimized engineered strains)
Quantified Difference3.7x to 7.9x higher product-to-precursor ratio
ConditionsBiotransformation of phytosterols to ADD using engineered *Mycobacterium sp.* ZFZ-2111 in a soybean oil-aqueous system for 120 hours.

This demonstrates the value of procuring high-purity ADD, as achieving this level of product purity in-house from raw phytosterols requires significant bioprocess optimization and genetic engineering to minimize residual AD contamination.

Direct Substrate for Regio- and Stereospecific Hydroxylations

The A-ring diene structure of ADD serves as a specific substrate for microbial hydroxylations that are difficult to achieve with other precursors. For example, the fungus *Gibberella sp.* CICC 2498 selectively converts ADD into 15α-hydroxy-ADD and 15α-hydroxy-AD, demonstrating high specificity and efficiency. In a direct comparison, another fungal strain, *Absidia coerulea*, showed significantly lower biotransformation activity on ADD under the same conditions. This highlights that the specific structure of ADD is key to enabling efficient enzymatic reactions for producing valuable hydroxylated steroid intermediates.

Evidence DimensionBiotransformation Efficiency (Qualitative)
Target Compound DataHigh specificity and efficiency with *Gibberella sp.* (clearly visible product spots on TLC)
Comparator Or Baseline*Absidia coerulea* (faint product spots, suggesting limited activity)
Quantified DifferenceQualitatively higher conversion efficiency observed
ConditionsWhole-cell biotransformation of ADD by fungal strains.

For researchers and manufacturers developing hydroxylated steroid derivatives, ADD is the required starting material to achieve specific regio- and stereoselective conversions that are inefficient or impossible with other steroid precursors.

Starting Material for Aromatase Inhibitor Synthesis (e.g., Exemestane)

As the direct precursor specified in multiple patented synthesis routes, Androsta-1,4-diene-3,17-dione is the mandatory starting material for the economic, high-yield production of the API Exemestane. Its unique A-ring structure is essential for the introduction of the 6-methylene group, a critical pharmacophore for the drug's irreversible inhibition mechanism.

Production of Boldenone (Androsta-1,4-dien-17β-ol-3-one)

The synthesis of Boldenone, a veterinary anabolic steroid, involves the selective reduction of the 17-keto group of ADD. Fungi such as *Aspergillus brasiliensis* have been shown to perform this conversion effectively. Using ADD as the starting material is more direct than attempting a two-step process of 17-keto reduction followed by A-ring dehydrogenation from a precursor like Androst-4-ene-3,17-dione.

Precursor for Specific Hydroxylated Steroid Intermediates

The structure of ADD is well-suited for targeted microbial hydroxylations at positions such as 11α, 12β, and 15α by various fungi. These hydroxylated derivatives are valuable intermediates for synthesizing more complex steroids. Procuring ADD allows direct entry into these specific biocatalytic routes, avoiding the need to first perform a dehydrogenation step on a saturated A-ring precursor.

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

284.177630004 g/mol

Monoisotopic Mass

284.177630004 g/mol

Heavy Atom Count

21

Appearance

Powder

UNII

2166Q8568W

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (42.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (89.47%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (36.84%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (52.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (36.84%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (47.37%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (47.37%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

897-06-3

Wikipedia

Boldione

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Identification of bottlenecks in 4-androstene-3,17-dione/1,4-androstadiene-3,17-dione synthesis by Mycobacterium neoaurum JC-12 through comparative proteomics

Chao Liu, Minglong Shao, Tolbert Osire, Zhenghong Xu, Zhiming Rao
PMID: 33308966   DOI: 10.1016/j.jbiosc.2020.10.006

Abstract

Intermediates such as 4-androstene-3,17-dione (AD) and 1,4-androstadiene-3,17-dione (ADD) have extensive clinical applications in the production of steroid pharmaceuticals. The present study explores the effect of two factors in the production of these intermediates in Mycobacterium neoaurum JC-12: the precursor, phytosterol and a molecule that increases AD/ADD solubility, hydroxypropyl-β-cyclodextrin (HP-β-CD). Differentially expressed proteins were separated and identified using 2D gel electrophoresis (2-DE) and matrix assisted laser desorption/ionization time-of-flight/time-of-flight tandem mass spectrometry (MALDI-TOF/TOF-MS/MS). In total, 31 proteins were identified, and improved expression levels of ten proteins involved in metabolism was induced by phytosterol and/or HP-β-CD, which strengthened the stress resistance of the strain. In the presence of phytosterol and/or HP-β-CD, five proteins involved in the synthesis of AD/ADD, acetyl-CoA acetyltransferase (AAT), alcohol dehydrogenase (ADH), enoyl-CoA hydratase (EH) and short-chain dehydrogenase 1 and 2, increased their expression levels. Reverse transcription-quantitative PCR (RT-qPCR) was used to verify the 2-DE results and the transcriptional level of these five proteins. This analysis identified AAT, ADH, EH, and electron transfer flavoprotein subunit α/β as the possible bottlenecks for AD/ADD synthesis in M. neoaurum JC-12, which therefore are suggested as targets for strain modification.


Biotransformation of androstenedione and androstadienedione by selected Ascomycota and Zygomycota fungal strains

Vyacheslav Kollerov, Andrei Shutov, Alexey Kazantsev, Marina Donova
PMID: 31600654   DOI: 10.1016/j.phytochem.2019.112160

Abstract

Filamentous fungi is a huge phylum of lower eukaryotes with diverse activities towards various substrates, however, their biocatalytic potential towards steroids remains greatly underestimated. In this study, more than forty Ascomycota and Zygomycota fungal strains of 23 different genera were screened for the ability to catalyze structural modifications of 3-oxo-androstane steroids, - androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (ADD). Previously unexplored for these purposes strains of Absidia, Acremonium, Beauveria, Cunninghamella, Doratomyces, Drechslera, Fusarium, Gibberella genera were revealed capable of producing in a good yield valuable 7α-, 7β-, 11α- and 14α-hydroxylated derivatives, as well as 17β-reduced and 1(2)-dehydrogenated androstanes. The bioconversion routes of AD and ADD were proposed based on the key intermediates identification and time courses of the bioprocesses. Six ascomycete strains were discovered to provide effective 7β-hydroxylation of ADD which has not been so far reported. The structures of major products and intermediates were confirmed by HPLC, mass-spectrometry (MS),
H and
C NMR analyses. The results contribute to the knowledge on the functional diversity of steroid-transforming filamentous fungi. Previously unexplored fungal biocatalysts capable of effective performing structural modification of AD and ADD can be applied for industrial bioprocesses of new generation.


A patchwork pathway for oxygenase-independent degradation of side chain containing steroids

Markus Warnke, Christian Jacoby, Tobias Jung, Michael Agne, Mario Mergelsberg, Robert Starke, Nico Jehmlich, Martin von Bergen, Hans-Hermann Richnow, Thomas Brüls, Matthias Boll
PMID: 28940833   DOI: 10.1111/1462-2920.13933

Abstract

The denitrifying betaproteobacterium Sterolibacterium denitrificans serves as model organism for studying the oxygen-independent degradation of cholesterol. Here, we demonstrate its capability of degrading various globally abundant side chain containing zoo-, phyto- and mycosterols. We provide the complete genome that empowered an integrated genomics/proteomics/metabolomics approach, accompanied by the characterization of a characteristic enzyme of steroid side chain degradation. The results indicate that individual molybdopterin-containing steroid dehydrogenases are involved in C25-hydroxylations of steroids with different isoprenoid side chains, followed by the unusual conversion to C26-oic acids. Side chain degradation to androsta-1,4-diene-3,17-dione (ADD) via aldolytic C-C bond cleavages involves acyl-CoA synthetases/dehydrogenases specific for the respective 26-, 24- and 22-oic acids/-oyl-CoAs and promiscuous MaoC-like enoyl-CoA hydratases, aldolases and aldehyde dehydrogenases. Degradation of rings A and B depends on gene products uniquely found in anaerobic steroid degraders, which after hydrolytic cleavage of ring A, again involves CoA-ester intermediates. The degradation of the remaining CD rings via hydrolytic cleavage appears to be highly similar in aerobic and anaerobic bacteria. Anaerobic cholesterol degradation employs a composite repertoire of more than 40 genes partially known from aerobic degradation in gammaproteobacteria/actinobacteria, supplemented by unique genes that are required to circumvent oxygenase-dependent reactions.


Overexpression of cytochrome p450 125 in Mycobacterium: a rational strategy in the promotion of phytosterol biotransformation

Liqiu Su, Yanbing Shen, Menglei Xia, Zhihua Shang, Shuangping Xu, Xingjuan An, Min Wang
PMID: 30073539   DOI: 10.1007/s10295-018-2063-z

Abstract

Androst-4-ene-3, 17-dione (AD) and androst-1, 4-diene-3, 17-dione (ADD) are generally produced by the biotransformation of phytosterols in Mycobacterium. The AD (D) production increases when the strain has high NAD
/NADH ratio. To enhance the AD (D) production in Mycobacterium neoaurum TCCC 11978 (MNR M3), a rational strategy was developed through overexpression of a gene involved in the phytosterol degradation pathway; NAD
was generated as well. Proteomic analysis of MNR cultured with and without phytosterols showed that the steroid C27-monooxygenase (Cyp125-3), which performs sequential oxidations of the sterol side chain at the C27 position and has the oxidative cofactor of NAD
generated, played an important role in the phytosterol biotransformation process of MNR M3. To improve the productivity of AD (D), the cyp125-3 gene was overexpressed in MNR M3. The specific activity of Cyp125-3 in the recombinant strain MNR M3C3 was improved by 22% than that in MNR M3. The NAD
/NADH ratio in MNR M3C3 was 131% higher than that in the parent strain. During phytosterol biotransformation, the conversion of sterols increased from 84 to 96%, and the yield of AD (D) by MNR M3C3 was increased by approximately 18% for 96 h fermentation. This rational strain modification strategy may also be applied to develop strains with important application values for efficient production of cofactor-dependent metabolites.


Intracellular Environment Improvement of

Minglong Shao, Youxi Zhao, Yu Liu, Taowei Yang, Meijuan Xu, Xian Zhang, Zhiming Rao
PMID: 31731395   DOI: 10.3390/molecules24213841

Abstract

As one of the most significant steroid hormone precursors, androst-1,4-diene-3,17-dione (ADD) could be used to synthesize many valuable hormone drugs. The microbial transformation of sterols to ADD has received extensive attention in recent years. In a previous study,
JC-12 was isolated and converted sterols to the major product, ADD. In this work, we enhanced ADD yield by improving the cell intracellular environment. First, we introduced a nicotinamide adenine dinucleotide (NADH) oxidase from
to balance the intracellular NAD
availability in order to strengthen the ADD yield. Then, the catalase gene from
was also over-expressed to simultaneously scavenge the generated H
O
and eliminate its toxic effects on cell growth and sterol transformation. Finally, using a 5 L fermentor, the recombinant strain JC-12
produced 9.66 g/L ADD, which increased by 80% when compared with the parent strain. This work shows a promising way to increase the sterol transformation efficiency by regulating the intracellular environment.


Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD)

Surya Prakash, Abhay Bajaj
PMID: 28710632   DOI: 10.1007/978-1-4939-7183-1_16

Abstract

Androsta-1,4-diene-3,17-dione (androstadienedione, ADD) is key intermediate for the organic synthesis of a variety of female sex hormones such as estrone, estradiol, estriol and other related derivatives. De novo synthesis of this molecule is not yet reported in any form of living system, i.e., microbial, plant, and animal. The structural complexities due to presence of several chiral carbon centers create significant hurdles in chemical synthesis of such molecules. Microbe-mediated biotransformation offer a highly reliable, cost-effective, and relatively non hazardous way for commercial manufacturing of steroidal key intermediates. Currently microbial biotransformations are extensively being exploited for large-scale production of basic intermediates such as androstenedione (AD), ADD, and several types of hydroxylated derivatives of androstane compounds. In this chapter several aspects of microbial biotransformation process of AD to ADD are discussed.


Engineered 3-Ketosteroid 9α-Hydroxylases in Mycobacterium neoaurum: an Efficient Platform for Production of Steroid Drugs

Hao-Hao Liu, Li-Qin Xu, Kang Yao, Liang-Bin Xiong, Xin-Yi Tao, Min Liu, Feng-Qing Wang, Dong-Zhi Wei
PMID: 29728384   DOI: 10.1128/AEM.02777-17

Abstract

3-Ketosteroid 9α-hydroxylase (Ksh) consists of a terminal oxygenase (KshA) and a ferredoxin reductase and is indispensable in the cleavage of steroid nucleus in microorganisms. The activities of Kshs are crucial factors in determining the yield and distribution of products in the biotechnological transformation of sterols in industrial applications. In this study, two KshA homologues, KshA1
and KshA2
, were characterized and further engineered in a sterol-digesting strain,
ATCC 25795, to construct androstenone-producing strains.
is a member of the gene cluster encoding sterol catabolism enzymes, and its transcription exhibited a 4.7-fold increase under cholesterol induction. Furthermore, null mutation of
led to the stable accumulation of androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD). We determined
to be a redundant form of
Through a combined modification of
,
, and other key genes involved in the metabolism of sterols, we constructed a high-yield ADD-producing strain that could produce 9.36 g liter
ADD from the transformation of 20 g liter
phytosterols in 168 h. Moreover, we improved a previously established 9α-hydroxy-AD-producing strain via the overexpression of a mutant KshA1
that had enhanced Ksh activity. Genetic engineering allowed the new strain to produce 11.7 g liter
9α-hydroxy-4-androstene-3,17-dione (9-OHAD) from the transformation of 20.0 g liter
phytosterol in 120 h.
Steroidal drugs are widely used for anti-inflammation, anti-tumor action, endocrine regulation, and fertility management, among other uses. The two main starting materials for the industrial synthesis of steroid drugs are phytosterol and diosgenin. The phytosterol processing is carried out by microbial transformation, which is thought to be superior to the diosgenin processing by chemical conversions, given its simple and environmentally friendly process. However, diosgenin has long been used as the primary starting material instead of phytosterol. This is in response to challenges in developing efficient microbial strains for industrial phytosterol transformation, which stem from complex metabolic processes that feature many currently unclear details. In this study, we identified two oxygenase homologues of 3-ketosteroid-9α-hydroxylase, KshA1
and KshA2
, in
and demonstrated their crucial role in determining the yield and variety of products from phytosterol transformation. This work has practical value in developing industrial strains for phytosterol biotransformation.


Identification of steroid C27 monooxygenase isoenzymes involved in sterol catabolism and stepwise pathway engineering of Mycobacterium neoaurum for improved androst-1,4-diene-3,17-dione production

Minglong Shao, Xian Zhang, Zhiming Rao, Meijuan Xu, Taowei Yang, Zhenghong Xu, Shangtian Yang
PMID: 30790119   DOI: 10.1007/s10295-018-02135-5

Abstract

Cholesterol oxidase, steroid C27 monooxygenase and 3-ketosteroid-Δ
-dehydrogenase are key enzymes involved in microbial catabolism of sterols. Here, three isoenzymes of steroid C27 monooxygenase were firstly characterized from Mycobacterium neoaurum as the key enzyme in sterol C27-hydroxylation. Among these three isoenzymes, steroid C27 monooxygenase 2 exhibits the strongest function in sterol catabolism. To improve androst-1,4-diene-3,17-dione production, cholesterol oxidase, steroid C27 monooxygenase 2 and 3-ketosteroid-Δ
-dehydrogenase were coexpressed to strengthen the metabolic flux to androst-1,4-diene-3,17-dione, and 3-ketosteroid 9α-hydroxylase, which catalyzes the androst-1,4-diene-3,17-dione catabolism, was disrupted to block the androst-1,4-diene-3,17-dione degradation pathway in M. neoaurum JC-12. Finally, the recombinant strain JC-12
produced 20.1 g/L androst-1,4-diene-3,17-dione, which is the highest reported production with sterols as substrate. Therefore, this work is hopes to pave the way for efficient androst-1,4-diene-3,17-dione production through metabolic engineering.


Bacterial steroid-17,20-desmolase is a taxonomically rare enzymatic pathway that converts prednisone to 1,4-androstanediene-3,11,17-trione, a metabolite that causes proliferation of prostate cancer cells

Lindsey K Ly, Joe L Rowles 3rd, Hans Müller Paul, João M P Alves, Camdon Yemm, Patricia M Wolf, Saravanan Devendran, Matthew E Hudson, David J Morris, John W Erdman Jr, Jason M Ridlon
PMID: 31870912   DOI: 10.1016/j.jsbmb.2019.105567

Abstract

The adrenal gland has traditionally been viewed as a source of "weak androgens"; however, emerging evidence indicates 11-oxy-androgens of adrenal origin are metabolized in peripheral tissues to potent androgens. Also emerging is the role of gut bacteria in the conversion of C
glucocorticoids to 11-oxygenated C
androgens. Clostridium scindens ATCC 35,704 is a gut microbe capable of converting cortisol into 11-oxy-androgens by cleaving the side-chain. The desA and desB genes encode steroid-17,20-desmolase. Our prior study indicated that the urinary tract bacterium, Propionimicrobium lymphophilum ACS-093-V-SCH5 encodes desAB and converts cortisol to 11β-hydroxyandrostenedione. We wanted to determine how widespread this function occurs in the human microbiome. Phylogenetic and sequence similarity network analyses indicated that the steroid-17,20-desmolase pathway is taxonomically rare and located in gut and urogenital microbiomes. Two microbes from each of these niches, C. scindens and Propionimicrobium lymphophilum, respectively, were screened for activity against endogenous (cortisol, cortisone, and allotetrahydrocortisol) and exogenous (prednisone, prednisolone, dexamethasone, and 9-fluorocortisol) glucocorticoids. LC/MS analysis showed that both microbes were able to side-chain cleave all glucocorticoids, forming 11-oxy-androgens. Pure recombinant DesAB from C. scindens showed the highest activity against prednisone, a commonly prescribed glucocorticoid. In addition, 0.1 nM 1,4-androstadiene-3,11,17-trione, bacterial side-chain cleavage product of prednisone, showed significant proliferation relative to vehicle in androgen-dependent growth LNCaP prostate cancer cells after 24 h (2.3 fold; P < 0.01) and 72 h (1.6 fold; P < 0.01). Taken together, DesAB-expressing microbes may be an overlooked source of androgens in the body, potentially contributing to various disease states, such as prostate cancer.


Cofactor engineering to regulate NAD

Liqiu Su, Yanbing Shen, Wenkai Zhang, Tian Gao, Zhihua Shang, Min Wang
PMID: 29084539   DOI: 10.1186/s12934-017-0796-4

Abstract

Cofactor engineering is involved in the modification of enzymes related to nicotinamide adenine dinucleotides (NADH and NAD
) metabolism, which results in a significantly altered spectrum of metabolic products. Cofactor engineering plays an important role in metabolic engineering but is rarely reported in the sterols biotransformation process owing to its use of multi-catabolic enzymes, which promote multiple consecutive reactions. Androst-4-ene-3, 17-dione (AD) and androst-1, 4-diene-3, 17-dione (ADD) are important steroid medicine intermediates that are obtained via the nucleus oxidation and the side chain degradation of phytosterols by Mycobacterium. Given that the biotransformation from phytosterols to AD (D) is supposed to be a NAD
-dependent process, this work utilized cofactor engineering in Mycobacterium neoaurum and investigated the effect on cofactor and phytosterols metabolism.
Through the addition of the coenzyme precursor of nicotinic acid in the phytosterols fermentation system, the intracellular NAD
/NADH ratio and the AD (D) production of M. neoaurum TCCC 11978 (MNR M3) were higher than in the control. Moreover, the NADH: flavin oxidoreductase was identified and was supposed to exert a positive effect on cofactor regulation and phytosterols metabolism pathways via comparative proteomic profiling of MNR cultured with and without phytosterols. In addition, the NADH: flavin oxidoreductase and a water-forming NADH oxidase from Lactobacillus brevis, were successfully overexpressed and heterologously expressed in MNR M3 to improve the intracellular ratio of NAD
/NADH. After 96 h of cultivation, the expression of these two enzymes in MNR M3 resulted in the decrease in intracellular NADH level (by 51 and 67%, respectively) and the increase in NAD
/NADH ratio (by 113 and 192%, respectively). Phytosterols bioconversion revealed that the conversion ratio of engineered stains was ultimately improved by 58 and 147%, respectively. The highest AD (D) conversion ratio by MNR M3N2 was 94% in the conversion system with soybean oil as reaction media to promote the solubility of phytosterols.
The ratio of NAD
/NADH is an important factor for the transformation of phytosterols. Expression of NADH: flavin oxidoreductase and water-forming NADH oxidase in MNR improved AD (D) production. Besides the manipulation of key enzyme activities, which included in phytosterols degradation pathways, maintenance the balance of redox also played an important role in promoting steroid biotransformation. The recombinant MNR strain may be useful in industrial production.


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